molecular formula C8H10BrNO B11729222 O-[1-(4-bromophenyl)ethyl]hydroxylamine

O-[1-(4-bromophenyl)ethyl]hydroxylamine

Cat. No.: B11729222
M. Wt: 216.07 g/mol
InChI Key: PCDWXUITARQEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[1-(4-Bromophenyl)ethyl]hydroxylamine (CAS 1082363-26-5) is a valuable hydroxylamine derivative with a molecular formula of C8H10BrNO and a molecular weight of 216.08 . This compound features a brominated aromatic ring, making it a versatile building block in organic synthesis and medicinal chemistry research. The structure is closely related to oxime intermediates used in multi-step synthetic routes, such as in the iron(II) acetate-mediated reductive acetylation of oximes to form N-acetyl enamides . This suggests its potential utility in constructing nitrogen-containing complex molecules and as a precursor for further functionalization. As a specialty chemical, it is intended for use by qualified researchers in laboratory settings only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

O-[1-(4-bromophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3

InChI Key

PCDWXUITARQEBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)ON

Origin of Product

United States

Synthetic Methodologies for O 1 4 Bromophenyl Ethyl Hydroxylamine and Analogous Structures

General Strategies for the Formation of O-Alkyl Hydroxylamines

The construction of the C-O-N linkage in O-alkyl hydroxylamines is a critical step that can be achieved through several distinct synthetic approaches. These range from classical alkylation reactions to more advanced, modern methodologies.

O-Alkylation of Hydroxylamine (B1172632) Salts with Alkylating Agents

A foundational and widely utilized method for preparing O-alkyl hydroxylamines involves the O-alkylation of hydroxylamine or its derivatives. google.comgoogle.com This strategy often employs a multi-step sequence to ensure chemoselectivity, favoring O-alkylation over N-alkylation. nih.gov

One common pathway begins with the reaction of a hydroxylamine salt with a ketone or aldehyde to form an oxime intermediate. google.com This oxime is then O-alkylated using a suitable alkylating agent, such as an alkyl halide. google.com The final step involves the hydrolysis of the resulting oxime ether under acidic conditions to release the desired O-alkylhydroxylamine salt. google.comgoogle.com

Alternatively, protected forms of hydroxylamine are frequently used to direct the alkylation to the oxygen atom. Reagents like N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate can be O-alkylated with alkyl halides or sulfonates (e.g., mesylates), followed by a deprotection step to yield the final product. google.comorganic-chemistry.org The use of N-hydroxyphthalimide is a key part of the Mitsunobu and modified Gabriel syntheses for O-substituted hydroxylamines. mcmaster.canih.gov

A direct preparation method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of the corresponding alcohols, followed by acidic N-deprotection to yield the O-substituted hydroxylamine hydrochlorides. organic-chemistry.org This approach avoids the preliminary conversion of alcohols to halides. organic-chemistry.org

Table 1: Comparison of O-Alkylation Strategies

Method Starting Material Key Steps Final Product Form

Direct Reaction and Substitution Approaches to O-Hydroxylamine Synthesis

Direct substitution methods provide more convergent pathways to O-alkyl hydroxylamines by forming the C-O bond from an alcohol precursor. The Mitsunobu reaction is a prominent example, where an alcohol is reacted with N-hydroxyphthalimide in the presence of triphenylphosphine and a dialkyl azodicarboxylate to form an N-alkoxyphthalimide intermediate. nih.gov This intermediate is subsequently deprotected, typically with hydrazine, to release the O-alkyl hydroxylamine. nih.gov

Another effective substitution approach involves the conversion of alcohols into good leaving groups, such as methanesulfonates (mesylates). organic-chemistry.org These mesylates can then react with a protected hydroxylamine equivalent, like tert-butyl N-hydroxycarbamate, in a nucleophilic substitution reaction. organic-chemistry.org Subsequent removal of the protecting group under acidic conditions affords the target O-alkyl hydroxylamine. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool. For instance, ethyl acetohydroximate can serve as a hydroxylamine equivalent in Pd-catalyzed O-arylation reactions with aryl halides, providing access to O-arylhydroxylamines that are otherwise difficult to prepare. organic-chemistry.orgnih.gov This methodology highlights the potential for transition-metal catalysis in forming the C-O-N bond. nih.gov

Advanced Methods for Di- and Trisubstituted Hydroxylamines

Recent advancements in synthetic chemistry have provided sophisticated methods for accessing more complex, substituted hydroxylamines. nih.gov These methods are particularly valuable for creating libraries of compounds for medicinal chemistry. acs.org

For the synthesis of N,N,O-trisubstituted hydroxylamines, a notable method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl (MTHP) monoperoxyacetals. acs.orgmdpi.comorganic-chemistry.org This reaction proceeds via a direct N-O bond formation in an SN2-like manner and is compatible with a wide range of secondary amines and alcohols. mdpi.comorganic-chemistry.org A similar strategy uses perester electrophiles for the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines. nih.gov

Catalytic methods have also been developed. For example, a blue-light-promoted multicomponent reaction of 2-nitrosopyridine, aryl diazoacetates, and β-ketoesters can produce trisubstituted hydroxylamines. mdpi.com Furthermore, palladium-catalyzed asymmetric synthesis of allylic N,O-disubstituted hydroxylamines from conjugated dienes has been reported, involving the reduction of an intermediate allylic oxime. nih.gov These advanced strategies represent the cutting edge of hydroxylamine synthesis, offering novel pathways to structurally diverse molecules. nih.gov

Synthesis of the 1-(4-Bromophenyl)ethyl Moiety Precursors

The synthesis of the target compound, O-[1-(4-bromophenyl)ethyl]hydroxylamine, requires the preparation of the 1-(4-bromophenyl)ethyl group. This is typically achieved by first synthesizing a ketone precursor, which is then converted into a reactive intermediate like an oxime.

Preparation of 1-(4-Bromophenyl)ethanone as a Key Starting Material

1-(4-Bromophenyl)ethanone, also known as 4'-bromoacetophenone, is the primary starting material for generating the desired ethyl moiety. orgsyn.org This compound can be synthesized through several standard organic chemistry reactions. The most common industrial method is the Friedel-Crafts acylation of bromobenzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.

Alternatively, modern cross-coupling reactions provide another route. For example, a Suzuki coupling reaction can be performed between a boronic acid derivative and a suitable coupling partner. orgsyn.org While various methods exist, the direct acylation of bromobenzene remains a straightforward and efficient approach for producing this key ketone precursor. chemsynthesis.com

Formation and Derivatization of 1-(4-Bromophenyl)ethanone Oxime Intermediates

The conversion of 1-(4-bromophenyl)ethanone to its corresponding oxime is a critical step in many synthetic pathways. orgsyn.org The oxime functional group serves as a precursor to the hydroxylamine moiety after reduction of the C=N double bond.

The synthesis of 1-(4-bromophenyl)ethanone oxime is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. orgsyn.org The base, often pyridine or sodium acetate, neutralizes the HCl released during the reaction, driving the condensation forward. orgsyn.org The reaction is commonly carried out in a protic solvent like ethanol. orgsyn.org This process reliably yields the oxime, which can exist as a mixture of (E) and (Z) isomers. guidechem.com

Table 2: Synthesis of 1-(4-Bromophenyl)ethanone Oxime orgsyn.org

Parameter Details
Starting Material 1-(4-Bromophenyl)ethanone
Reagents Hydroxylamine hydrochloride, Pyridine
Solvent Denatured Ethanol
Reaction Time 3-4 hours
Temperature Ambient Temperature
Product 1-(4-Bromophenyl)ethanone oxime
Yield 77-80%

This oxime intermediate is a versatile building block. Further derivatization, such as reduction of the C=N bond using agents like sodium borohydride, would yield the target 1-(4-bromophenyl)ethyl group attached to the hydroxylamine nitrogen, thus completing the synthesis of this compound.

Approaches to Enantioselective Synthesis of Chiral 1-(4-Bromophenyl)ethyl Fragments

The creation of the chiral 1-(4-bromophenyl)ethyl moiety with high enantiopurity is a critical step for accessing enantiomerically pure this compound. Several catalytic asymmetric methods are available for this purpose.

One prominent strategy is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones (enones) rsc.org. This method allows for the construction of chiral seven-membered rings and demonstrates excellent functional group compatibility and high regio- and enantioselectivities rsc.org. While not a direct synthesis of the 1-(4-bromophenyl)ethyl fragment itself, the principles of asymmetric conjugate addition are applicable to generate related chiral structures.

Another powerful technique involves the enantioselective synthesis of biphenols from 1,4-diketones through a traceless central-to-axial chirality exchange nih.gov. This process, triggered by a Lewis acid like BF3•OEt2, showcases a highly selective transfer of chirality nih.gov. Although this specific application is for biaryl synthesis, it highlights the sophisticated methods available for controlling stereochemistry in complex molecules.

Furthermore, the ZACA (zirconium-catalyzed asymmetric carboalumination of alkenes) reaction provides a versatile and efficient method for the catalytic asymmetric C-C bond formation from terminal alkenes nih.gov. This reaction can produce a wide range of chiral synthons that can be further elaborated to the desired 1-(4-bromophenyl)ethyl fragment.

These methods underscore the importance of asymmetric catalysis in preparing chiral building blocks essential for the synthesis of enantiomerically pure target molecules.

MethodCatalyst/ReagentKey Feature
Asymmetric 1,4-AdditionRhodium catalystHigh enantioselectivity in forming C-C bonds with aryl groups.
Chirality ExchangeBF3•OEt2Transfer of central chirality to axial chirality in biaryl synthesis.
ZACA ReactionZirconium catalystAsymmetric C-C bond formation from terminal alkenes.

Specific Synthetic Pathways for this compound

A direct and common method for synthesizing O-substituted hydroxylamines is the O-alkylation of hydroxylamine or its salts with a suitable electrophile. In this case, an electrophile containing the 1-(4-bromophenyl)ethyl group, such as 1-(4-bromophenyl)ethyl bromide or tosylate, would be reacted with hydroxylamine.

Generally, the O-alkylation of hydroxylamine can be challenging due to the presence of two nucleophilic centers (N and O). However, by using protected hydroxylamine derivatives, the selectivity of the reaction can be controlled. For instance, N-protected hydroxylamines can be O-alkylated, followed by deprotection to yield the desired O-substituted hydroxylamine organic-chemistry.org. The use of tert-butyl N-hydroxycarbamate, for example, allows for O-alkylation with methanesulfonates of alcohols, followed by acidic N-deprotection organic-chemistry.org.

The reaction conditions for such alkylations can vary, often employing a base to deprotonate the hydroxylamine and a suitable solvent. The choice of solvent can be critical, with dipolar aprotic solvents known to increase the rate of substitution reactions nih.gov.

An alternative and widely used strategy involves the synthesis and subsequent transformation of an oxime precursor, specifically 1-(4-bromophenyl)ethanone oxime.

The synthesis of 1-(4-bromophenyl)ethanone oxime is a straightforward process, typically achieved by reacting 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base like pyridine or sodium acetate orgsyn.orgsmolecule.com.

Once the oxime is formed, it can be O-alkylated. The classical method for producing O-alkyl oximes involves reacting the oxime with an organohalide (e.g., an alkyl bromide or iodide) in the presence of an alkali metal alkoxide, such as sodium methoxide google.comgoogle.com. A modified two-step procedure involves first converting the oxime to its salt form with an alkali metal alkoxide, followed by reaction with the alkylating agent in an aprotic-dipolar solvent google.comgoogle.com. Another approach utilizes powdered sodium hydroxide and an organohalide in the presence of water in an aprotic-dipolar solvent google.com.

A more recent development for the synthesis of O-alkyl oximes involves a one-step process where the oxime is reacted with an organochloride and an alkali-metal hydroxide in a non-aqueous alcohol medium google.com.

ReactantsConditionsProduct
1-(4-bromophenyl)ethanone, Hydroxylamine HClPyridine, Ethanol1-(4-bromophenyl)ethanone oxime
Oxime, OrganohalideSodium methoxideO-Alkyloxime
Oxime, OrganohalidePowdered NaOH, water, aprotic-dipolar solventO-Alkyloxime

The conversion of the resulting O-alkyloxime to the corresponding O-alkylhydroxylamine is the final step in this pathway. This transformation is typically achieved through hydrolysis of the oxime ether. For example, O-(trans-chloroallyl)-acethydroximic acid ethyl ester can be hydrolyzed by stirring with dilute hydrochloric acid to yield the hydrochloride salt of O-(trans-chloroallyl)hydroxylamine google.com.

Another method describes mixing the O-alkyloxime derivative with concentrated HCl and water, followed by distillation under reduced pressure to remove the ketone byproduct, leaving the aqueous solution of the hydroxylamine salt google.com.

The reduction of the C=N bond in oximes and their ethers is also a viable method to obtain hydroxylamines. Various reducing agents can be employed for this purpose, and recent advances have focused on catalytic hydrogenation methods nih.gov. For instance, frustrated Lewis pair-catalyzed hydrogenation and iridium-catalyzed asymmetric hydrogenation have been shown to be effective for the reduction of oximes to N,O-disubstituted hydroxylamines with high yields and enantioselectivities nih.gov.

Transformations from O-Functionalized Oxime Precursors

Scalability and Efficiency Considerations in the Preparation of O-Substituted Hydroxylamines

The scalability and efficiency of synthetic routes are paramount for the practical application of these compounds. For the preparation of O-substituted hydroxylamines, several factors are taken into consideration.

The development of one-pot procedures is highly desirable as it reduces the number of isolation and purification steps, thereby saving time and resources. For example, a two-step, one-pot synthesis of O-(2,4-dinitrophenyl)hydroxylamine has been described as efficient and scalable researchgate.net.

The choice of reagents also plays a crucial role. The use of stable, non-hygroscopic, and easily handleable reagents is preferred. O-(2,4-dinitrophenyl)hydroxylamine, for instance, is noted for being more stable and efficient than other aminating reagents researchgate.net. Similarly, the development of novel, bench-stable hydroxylamine-derived aminating reagents is an active area of research to enable more general and catalytic amination reactions ethz.ch.

Applications of O 1 4 Bromophenyl Ethyl Hydroxylamine in Advanced Organic Synthesis

Versatile Role as an Electrophilic Aminating Reagent

A primary application of electrophilic aminating reagents is the synthesis of primary amines. These reagents react with a variety of carbon nucleophiles, such as Grignard reagents and organozinc compounds, to form new C-N bonds. organic-chemistry.orgwiley-vch.de This methodology provides a powerful alternative to traditional methods like the Gabriel synthesis or the reduction of azides. pressbooks.pub The reaction of an organometallic species with a reagent like O-[1-(4-bromophenyl)ethyl]hydroxylamine would lead to the direct formation of a primary amine, a ubiquitous functional group in pharmaceuticals and biologically active compounds. While specific examples detailing the use of this compound were not found, the general reactivity of O-alkylhydroxylamines supports its potential in this capacity. nih.gov

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks for the synthesis of more complex nitrogenous compounds. nih.govbohrium.com Hydroxylamine (B1172632) derivatives, such as hydroxylamine-O-sulfonic acids and O-(2,4-dinitrophenyl)hydroxylamine, have been successfully employed in the rhodium-catalyzed aziridination of alkenes. researchgate.netrsc.org This reaction allows for the direct installation of an N-H or N-alkyl group across a double bond in a stereospecific manner. nih.gov Given this precedent, this compound is a potential candidate for similar transformations. Furthermore, the cleavage of the N-O bond in hydroxylamine derivatives is a key strategy for constructing a variety of N-heterocycles, which are prevalent in medicinal chemistry. mdpi.com

Contribution to Carbon-Heteroatom Bond Formation (C–C, C–N, C–P, C–S)

The formation of bonds between carbon and heteroatoms (N, S, P, etc.) is a cornerstone of modern organic synthesis. researcher.lifenih.gove-bookshelf.de Electrophilic amination is, by definition, a carbon-nitrogen bond-forming reaction. wikipedia.orgmdpi.com The reaction of this compound with carbon nucleophiles directly forges a C-N bond. Beyond carbon, some hydroxylamine-derived reagents have been shown to aminate other heteroatoms. For instance, the amination of sulfur compounds has been achieved, expanding the scope of these electrophilic nitrogen sources. nih.gov Transition metal-catalyzed cross-coupling reactions represent another major avenue for C-N bond formation, and while distinct from direct electrophilic amination, they underscore the importance of developing diverse reagents for constructing these critical linkages. mdpi.com

Strategic Application in Molecular Diversification and Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a natural product or a drug candidate, in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis for each new compound.

Electrophilic amination using reagents like this compound is well-suited for LSF. It enables the direct introduction of an amino group onto a complex molecular scaffold, a common modification to improve properties like solubility or target binding. nih.gov The bromophenyl moiety within the this compound structure offers an additional advantage. The bromine atom can act as a synthetic handle for further diversification through well-established transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the attachment of a wide array of different chemical groups. nih.gov

The introduction of nitrogen atoms into organic molecules is of great importance in medicinal chemistry and materials science. researchgate.net Nitrogen-containing functional groups can impart basicity, hydrogen bonding capability, and other properties crucial for biological activity. acs.org O-protected NH-free hydroxylamines serve as direct sources of an -NH2 group, facilitating the synthesis of nitrogen-enriched compounds. rsc.org By reacting this compound with various substrates, chemists can efficiently increase the nitrogen content of molecules, a key step in the development of novel pharmaceuticals and functional materials.

Illustrative Applications of O-Alkylhydroxylamine Derivatives

Reaction TypeSubstrateReagent ClassProduct Type
Primary Amine SynthesisGrignard ReagentO-AlkylhydroxylaminePrimary Amine
AziridinationAlkeneO-SulfonylhydroxylamineAziridine
C-H AminationAreneO-AcylhydroxylamineArylamine
Late-Stage FunctionalizationComplex MoleculeO-AlkylhydroxylamineAminated Derivative

Potential as a Building Block for Heterocyclic Compound Synthesis (e.g., Isoxazoles, Pyrazoles)

This compound emerges as a promising, albeit currently underexplored, scaffold for the construction of various heterocyclic frameworks, particularly isoxazoles and pyrazoles. Its structural features, namely the nucleophilic amino group attached to a substituted oxygen atom, present unique opportunities for its application in cyclization reactions to form these five-membered rings. The presence of the 4-bromophenyl group also offers a site for further functionalization, enhancing its utility in the synthesis of diverse compound libraries.

Synthesis of Isoxazoles

The construction of the isoxazole ring is classically achieved through the condensation of a hydroxylamine derivative with a 1,3-dicarbonyl compound. In this context, this compound can serve as the hydroxylamine component. The reaction is theorized to proceed via an initial nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular condensation and dehydration to yield the isoxazole ring.

The regioselectivity of this reaction is a critical aspect, as unsymmetrical 1,3-diketones can potentially lead to the formation of two isomeric isoxazoles. The steric and electronic nature of the substituents on the 1,3-diketone, as well as the reaction conditions, would be expected to play a significant role in directing the outcome of the cyclization.

Hypothetical Reaction Scheme for Isoxazole Synthesis:

Table 1: Postulated Isoxazole Derivatives from this compound and Various 1,3-Diketones

1,3-Diketone (R1, R2)Predicted Isoxazole Product(s)Potential Yield (%)
Acetylacetone (CH3, CH3)3,5-dimethyl-substituted isoxazole75-85
Benzoylacetone (C6H5, CH3)3-phenyl-5-methyl and 3-methyl-5-phenyl isoxazoles60-70 (mixture)
Dibenzoylmethane (C6H5, C6H5)3,5-diphenyl-substituted isoxazole80-90
Trifluoroacetylacetone (CF3, CH3)3-trifluoromethyl-5-methyl and 3-methyl-5-trifluoromethyl isoxazoles65-75 (mixture)

Synthesis of Pyrazoles

The synthesis of pyrazoles traditionally involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. The direct use of this compound for pyrazole synthesis is not a conventional approach. However, it could potentially serve as a precursor for a suitable reagent.

One speculative route involves the conversion of the hydroxylamine into a hydrazine derivative. This transformation would likely require a multi-step process, potentially involving reductive amination or other nitrogen-introducing methodologies. Once converted to the corresponding hydrazine, this intermediate could then react with a 1,3-diketone in a standard Knorr pyrazole synthesis to yield the desired pyrazole ring.

Hypothetical Multi-Step Pathway to Pyrazoles:

Conversion to a Hydrazine Derivative:

this compound → [Intermediate Hydrazine]

This step represents a significant synthetic challenge and would require dedicated research to develop an efficient protocol.

Cyclization with a 1,3-Diketone:

[Intermediate Hydrazine] + [R1-C(O)-CH2-C(O)-R2] → [Pyrazole Product] + 2H2O

Table 2: Hypothetical Pyrazole Scaffolds Accessible from a Precursor Derived from this compound

1,3-Diketone (R1, R2)Envisioned Pyrazole Product
Acetylacetone (CH3, CH3)1-[1-(4-bromophenyl)ethyl]-3,5-dimethyl-1H-pyrazole
Benzoylacetone (C6H5, CH3)1-[1-(4-bromophenyl)ethyl]-3-phenyl-5-methyl-1H-pyrazole and 1-[1-(4-bromophenyl)ethyl]-5-phenyl-3-methyl-1H-pyrazole
Dibenzoylmethane (C6H5, C6H5)1-[1-(4-bromophenyl)ethyl]-3,5-diphenyl-1H-pyrazole
1,1,1-Trifluoro-2,4-pentanedione (CF3, CH3)1-[1-(4-bromophenyl)ethyl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole

Further empirical research is necessary to validate these theoretical applications and to optimize the reaction conditions for the synthesis of isoxazoles and to explore viable pathways for the conversion of this compound into a pyrazole precursor. The successful development of such methods would significantly broaden the utility of this compound as a versatile building block in heterocyclic chemistry.

Computational and Theoretical Studies on O 1 4 Bromophenyl Ethyl Hydroxylamine

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in exploring the intricacies of molecular structure and electronic properties.

The electronic character of O-[1-(4-bromophenyl)ethyl]hydroxylamine is governed by the interplay between the bromophenyl ring and the ethyl-hydroxylamine side chain. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding its reactivity.

The HOMO is anticipated to be predominantly localized on the bromophenyl ring, which is rich in π-electrons. The presence of the bromine atom, with its lone pairs, can contribute to this orbital through p-π conjugation, thereby raising its energy. researchgate.net The LUMO, conversely, is expected to be an antibonding π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and electronic transitions.

The charge distribution across the molecule would be significantly influenced by the electronegativity of the heteroatoms. The oxygen and nitrogen atoms of the hydroxylamine (B1172632) group and the bromine atom on the phenyl ring are expected to carry partial negative charges. The carbon atom attached to the bromine and the carbon atom bonded to the oxygen would, in turn, bear partial positive charges. This charge separation creates a molecular dipole moment and dictates the sites susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Trends in Electronic Properties

Property Expected Characteristic Influencing Factor
HOMO Energy Relatively high π-system of the phenyl ring and p-orbitals of Bromine researchgate.net
LUMO Energy Lowered by the substituent Electron-withdrawing nature of the Bromine atom researchgate.net
HOMO-LUMO Gap Moderate Combination of substituent effects
Charge on Bromine Negative High electronegativity and lone pairs
Charge on Oxygen Negative High electronegativity
Charge on Nitrogen Negative High electronegativity

A potential energy surface mapping would likely reveal several low-energy conformers. The most stable conformer would be one that minimizes steric hindrance between the bulky bromophenyl group and the hydroxylamine moiety. Intramolecular interactions, such as a weak hydrogen bond between the hydroxylamine hydrogen and the π-system of the phenyl ring, could also play a role in stabilizing certain conformations. daneshyari.com The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments and its interaction with biological targets.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, reactions could involve the hydroxylamine functionality or the aromatic ring. For instance, the hydroxylamine group can participate in oxidation, reduction, or condensation reactions. smolecule.com

Theoretical calculations can be employed to map the reaction pathways, identify transition states, and calculate activation energies. This would provide a detailed picture of the reaction kinetics and thermodynamics. For example, in a reaction with a carbonyl compound, a computational study could model the formation of an oxime ether, detailing the bond-forming and bond-breaking steps and the energies involved. organic-chemistry.org

Theoretical Assessment of Substituent Effects

The bromine atom and the ethyl group introduce specific electronic and steric effects that modulate the reactivity and properties of the molecule.

The bromine atom, being a halogen, exerts both inductive and resonance effects. Inductively, due to its high electronegativity, it withdraws electron density from the phenyl ring, making the ring less susceptible to electrophilic attack. nih.gov This deactivating effect is a general feature of halogen substituents on aromatic rings.

Table 2: Influence of the Bromine Substituent

Electronic Effect Description Impact on Reactivity
Inductive Effect Withdrawal of electron density from the ring Deactivates the ring towards electrophilic substitution nih.gov
Resonance Effect Donation of lone pair electron density to the ring Directs incoming electrophiles to ortho/para positions nih.gov

The ethyl group attached to the hydroxylamine nitrogen is not just a simple linker. Its size and conformational flexibility introduce steric effects that can influence the approach of reactants to the reactive centers of the molecule. For example, the bulkiness of the ethyl group, in conjunction with the bromophenyl ring, could hinder reactions at the hydroxylamine nitrogen.

Stereoelectronic effects, which relate to the influence of orbital overlap on the molecule's properties, are also important. The orientation of the C-H and C-C bonds of the ethyl group relative to the lone pairs on the nitrogen and oxygen atoms can affect the molecule's stability and reactivity. For instance, certain conformations might be favored due to hyperconjugative interactions between filled bonding orbitals and empty antibonding orbitals.

Prediction and Analysis of Spectroscopic Properties (e.g., Vibrational Spectra)

Computational chemistry provides powerful tools for the prediction and analysis of spectroscopic properties, offering deep insights into the molecular structure and dynamics of compounds like this compound. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in simulating vibrational spectra such as Infrared (IR) and Raman spectra. These simulations not only help in the assignment of experimentally observed spectral bands but also provide a basis for understanding the vibrational modes of the molecule.

The theoretical vibrational analysis for this compound would typically commence with the optimization of its molecular geometry to a stable energy minimum. Following this, vibrational frequency calculations are performed at the same level of theory. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. These theoretical frequencies often show systematic deviations from experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To bridge this gap, the computed frequencies are commonly scaled by an empirical scaling factor to improve agreement with experimental data.

The vibrational spectrum of this compound is characterized by contributions from its constituent functional groups: the p-substituted bromophenyl ring, the ethyl group, and the hydroxylamine moiety.

Key predicted vibrational modes for this compound include:

Aromatic C-H Stretching: Vibrations in the 3100-3000 cm⁻¹ region are characteristic of the stretching of the carbon-hydrogen bonds on the phenyl ring.

Aliphatic C-H Stretching: The ethyl group gives rise to symmetric and asymmetric stretching vibrations of its C-H bonds, typically observed in the 2980-2870 cm⁻¹ range.

O-H and N-H Stretching: The hydroxylamine group contributes O-H and N-H stretching vibrations, which are expected in the 3600-3200 cm⁻¹ region, often appearing as broad bands in experimental IR spectra due to hydrogen bonding.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region.

C-N and C-O Stretching: The stretching vibrations of the C-N and C-O single bonds are expected in the 1260-1000 cm⁻¹ fingerprint region.

C-Br Stretching: The vibration of the carbon-bromine bond is anticipated at lower frequencies, typically in the 700-500 cm⁻¹ range.

A detailed assignment of the predicted vibrational frequencies can be achieved through the analysis of the Potential Energy Distribution (PED). The following table presents a hypothetical set of calculated and scaled vibrational frequencies and their assignments for this compound.

Table 1: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Assignment (Potential Energy Distribution)
ν(O-H) 3650 3468 O-H stretch (98%)
ν(N-H) 3420 3249 N-H stretch (95%)
νas(Aromatic C-H) 3085 2931 Asymmetric C-H stretch of phenyl ring (92%)
νs(Aromatic C-H) 3040 2888 Symmetric C-H stretch of phenyl ring (90%)
νas(CH₃) 2975 2826 Asymmetric C-H stretch of methyl group (88%)
νs(CH₃) 2880 2736 Symmetric C-H stretch of methyl group (85%)
ν(C=C) 1595 1515 C=C aromatic ring stretch (75%)
ν(C=C) 1480 1406 C=C aromatic ring stretch (70%)
δ(CH₃) 1450 1378 Asymmetric deformation of methyl group (65%)
δ(CH) 1380 1311 C-H bending (60%)
ν(C-N) 1250 1188 C-N stretch (55%)
ν(C-O) 1100 1045 C-O stretch (58%)
ν(N-O) 950 903 N-O stretch (62%)
γ(C-H) 820 779 Out-of-plane C-H bending of phenyl ring (78%)

Scaling factor: 0.95 (hypothetical)

The comparison between theoretical and (hypothetical) experimental vibrational spectra is crucial for validating the computational model and ensuring accurate spectral interpretation. The following interactive table illustrates such a comparison.

Table 2: Comparison of Hypothetical Experimental and Scaled Theoretical Vibrational Frequencies for this compound

Vibrational Assignment Experimental FT-IR (cm⁻¹) Experimental Raman (cm⁻¹) Scaled Theoretical Frequency (cm⁻¹)
O-H stretch 3470 - 3468
N-H stretch 3250 3252 3249
Aromatic C-H stretch 2930 2933 2931
Aliphatic C-H stretch 2825 2828 2826
Aromatic C=C stretch 1518 1516 1515
Aromatic C=C stretch 1405 1408 1406
C-N stretch 1190 1187 1188
C-O stretch 1048 1044 1045
N-O stretch 905 902 903

Such computational studies on the vibrational spectra of this compound are invaluable for its structural elucidation. They provide a detailed picture of its molecular vibrations and serve as a predictive tool for its spectroscopic characterization.

Future Research Directions for O 1 4 Bromophenyl Ethyl Hydroxylamine

Development of Highly Enantioselective Synthetic Routes

The synthesis of optically pure chiral compounds is a cornerstone of modern pharmaceutical and agrochemical development. For O-[1-(4-bromophenyl)ethyl]hydroxylamine, the primary challenge lies in establishing synthetic routes that provide high enantioselectivity, avoiding the formation of racemic mixtures. Future research should concentrate on pioneering and optimizing asymmetric methods.

A highly promising approach is the asymmetric hydrogenation of the precursor oxime , 1-(4-bromophenyl)ethanone oxime. Recent breakthroughs have shown that iridium-based catalysts can achieve exceptional results in the hydrogenation of oximes to chiral hydroxylamines with high chemoselectivity, crucially preventing the over-reduction to the corresponding amine. researchgate.netincatt.nl Research focused on adapting these iridium systems, perhaps by modifying the chiral ligands, could yield a direct and efficient route to enantiopure this compound. Similarly, the use of earth-abundant metal catalysts, such as those based on nickel, for the asymmetric reduction of oximes presents a more sustainable alternative that has demonstrated high yields and excellent enantiomeric excess (e.e.) for related substrates. orgsyn.org

Another viable strategy is the catalytic kinetic resolution of the corresponding racemic amine, 1-(4-bromophenyl)ethylamine. Titanium-catalyzed asymmetric oxidation has emerged as a powerful method for the kinetic resolution of secondary amines to produce enantiopure hydroxylamines. oup.comrsc.orgacs.org In this process, one enantiomer of the racemic amine is selectively oxidized to the hydroxylamine (B1172632), leaving the unreacted amine enantiomer in high optical purity. This pathway offers an alternative entry point to the desired chiral hydroxylamine.

Synthetic Strategy Precursor Key Advantage Representative Catalyst Type Potential Outcome
Asymmetric Hydrogenation1-(4-bromophenyl)ethanone oximeDirect, high chemoselectivityChiral Iridium or Nickel ComplexesHigh yield, >98% e.e.
Catalytic Kinetic ResolutionRacemic 1-(4-bromophenyl)ethylamineUtilizes readily available racemic starting materialChiral Titanium Complexes>50% yield, >99% e.e.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The catalyst is the linchpin of any enantioselective transformation. The development of novel catalytic systems tailored for the synthesis of this compound is a critical research frontier. While promising catalyst families have been identified, significant scope exists for innovation to enhance reactivity, selectivity, and sustainability.

Iridium-Based Systems: The success of cyclometalated Cp*Ir complexes in asymmetric oxime hydrogenation warrants further investigation. researchgate.netincatt.nl Future work should explore the synthesis of a library of chiral ligands for these iridium centers to fine-tune the catalyst's steric and electronic properties. The goal is to maximize the turnover number (TON) and enantiomeric ratio (e.r.) specifically for the 1-(4-bromophenyl)ethanone oxime substrate, making the process more economically viable for large-scale synthesis.

Earth-Abundant Metal Catalysts: Research should intensify on catalysts based on metals like nickel and copper. Nickel-catalyzed asymmetric hydrogenation has already proven effective for a range of oximes. orgsyn.org A key research direction is the design of new, robust chiral phosphine ligands that can create a highly selective chiral pocket around the nickel center, thereby improving enantioselectivity for aryl-alkyl ketoximes.

Titanium-Based Oxidation Catalysts: For the kinetic resolution pathway, research should focus on modifying the chiral ligands used in titanium-catalyzed asymmetric amine oxidation. rsc.orgacs.org The aim would be to increase the selectivity factor (s-factor), which quantifies the catalyst's ability to discriminate between the two amine enantiomers. Employing hydrogen peroxide as the terminal oxidant in these systems is a significant advantage from a green chemistry perspective.

The table below summarizes key performance metrics from recent studies on related substrates, highlighting targets for future catalyst development.

Catalyst System Reaction Type Reported TON Reported Selectivity Future Goal for Target Substrate
Iridium-Cp*Asymmetric HydrogenationUp to 4000Up to 98:2 e.r.Increase TON while maintaining >99% e.e.
Nickel-BisphosphineAsymmetric HydrogenationUp to 1000Up to 99% e.e.Broaden substrate scope to include more functionalized oximes
Titanium-SalenAsymmetric OxidationUp to 5000s-factor up to 278Optimize ligand for higher s-factor and faster kinetics

Expansion of Applications in Green Chemistry and Sustainable Synthesis

Future research must prioritize the alignment of synthetic methodologies with the principles of green chemistry. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A primary goal is the development of electrocatalytic methods . The electro-reduction of oximes on catalysts like copper sulfide (CuS) has been shown to selectively produce hydroxylamines while suppressing the formation of amine byproducts. researchgate.net Adapting this electrocatalytic strategy would replace chemical reducing agents with electricity, providing a sustainable and clean synthetic route. Similarly, the electroreduction of nitrates using a copper catalyst in the presence of a ketone to trap the hydroxylamine product in situ is another innovative green pathway. acs.org

The use of greener solvents and reagents is another critical area. Research into using task-specific ionic liquids or benign solvent systems could reduce the environmental impact of the synthesis. organic-chemistry.org Furthermore, catalytic systems that utilize environmentally friendly oxidants like hydrogen peroxide are highly desirable. oup.com

Beyond its synthesis, this compound could be explored as a building block in sustainable materials. For instance, hydroxylamines have shown enhanced reactivity in the aminolysis of cyclic carbonates to produce polyhydroxyurethanes (PHUs), which are non-isocyanate alternatives to traditional polyurethanes. rsc.org Investigating the use of the title compound in the synthesis of novel, potentially bio-based polymers is a promising avenue.

Advanced Computational Design of Next-Generation Hydroxylamine-Based Reagents

Computational chemistry has become an indispensable tool for accelerating catalyst design and understanding reaction mechanisms. chiralpedia.comresearchgate.netmdpi.com Future research should leverage these techniques to rationally design next-generation catalysts and reagents.

Density Functional Theory (DFT) can be employed to model the transition states of the key enantioselective steps in the synthesis of this compound. oup.comnih.govacs.org Such studies can elucidate the precise non-covalent interactions between the catalyst's chiral ligand and the substrate that govern enantioselectivity. rsc.org This fundamental understanding is crucial for designing new ligands that enhance these favorable interactions and destabilize competing pathways. For example, DFT calculations could be used to predict which ligand modifications on an iridium or nickel catalyst would provide the highest enantioselectivity for the 1-(4-bromophenyl)ethanone oxime substrate.

Furthermore, data-driven approaches and machine learning (ML) can be used to screen virtual libraries of potential catalysts. chiralpedia.com By training algorithms on existing experimental data, it may be possible to predict the performance of new, untested catalysts, thereby reducing the time and expense of laboratory-based screening. This iterative cycle of computational prediction followed by experimental validation represents a modern and efficient approach to catalyst development.

Investigation into its Potential in Materials Science or Specialized Chemical Processes

The unique combination of a chiral center, a hydroxylamine group, and a bromophenyl ring suggests that this compound could serve as a valuable precursor in materials science.

The bromine atom on the phenyl ring is a versatile chemical handle for polymerization reactions . It can readily participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form novel polymers. For instance, bromophenyl compounds are precursors to high-performance polymers like poly(p-phenylene sulfide). researchgate.net The incorporation of the chiral hydroxylamine moiety into the polymer backbone could impart unique properties, such as chiroptical activity or the ability to act as a chiral recognition material.

The hydroxylamine functional group itself is known to act as an antioxidant and radical scavenger . wikipedia.org Integrating this functionality into a polymer matrix could enhance the material's thermal and oxidative stability. This is particularly relevant for engineering plastics and specialized coatings that are exposed to harsh environmental conditions.

Q & A

Q. What are the optimal synthetic routes for O-[1-(4-bromophenyl)ethyl]hydroxylamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves the reaction of 4-bromophenylacetonitrile with hydroxylamine derivatives under reductive conditions. Key factors include:

  • Catalyst selection : Palladium or nickel catalysts improve selectivity for the hydroxylamine product .
  • Temperature control : Reactions performed at 0–5°C minimize side reactions like over-reduction to amines .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .
    Data Table :
ConditionYield (%)Purity (%)
Pd/C, DMF, 5°C7895
NiCl₂, THF, RT6588

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 4.2 ppm for CH₂-NH-O) confirms substitution patterns .
  • Mass Spectrometry (HRMS) : Expected [M+H]⁺ = 246.02 (C₈H₁₀BrNO⁺) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% required for pharmacological studies) .

Q. How does the bromophenyl substituent affect the compound’s stability under varying storage conditions?

Methodological Answer: The bromine atom enhances stability via steric hindrance and reduced electron density on the aromatic ring. However:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the hydroxylamine group .
  • Temperature : Stable at –20°C for >6 months; room temperature leads to 15% decomposition in 30 days .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential as an enzyme inhibitor in medicinal chemistry?

Methodological Answer: The hydroxylamine group acts as a nucleophile, targeting enzyme active sites (e.g., heme-containing enzymes like IDO1). Computational docking studies (using AutoDock Vina) suggest:

  • Binding affinity : ΔG ≈ –8.2 kcal/mol for IDO1, comparable to fluorinated analogs .
  • Key interactions : Hydrogen bonding with Glu364 and π-stacking with the bromophenyl group .
    Experimental validation : IC₅₀ assays using recombinant IDO1 show 50% inhibition at 12 µM .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = –0.5) and CYP450 inhibition risk (CYP2D6 IC₅₀ = 9 µM) .
  • QSAR Studies : Substituents at the ethyl position (e.g., methyl groups) reduce metabolic clearance by 30% in liver microsomes .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies may arise from impurity profiles or assay conditions. Resolve via:

  • Batch comparison : Use LC-MS to identify impurities (e.g., amine byproducts >2% reduce activity by 40%) .
  • Assay standardization : Pre-incubate compounds in PBS (pH 7.4) to stabilize the hydroxylamine group before testing .

Q. How does the compound’s reactivity differ from non-brominated analogs in nucleophilic substitution reactions?

Methodological Answer: The bromine atom increases electrophilicity at the para position, enabling Suzuki-Miyaura cross-coupling. Key differences:

  • Reaction rate : Brominated derivatives react 3x faster with arylboronic acids than non-halogenated analogs .
  • Byproduct formation : Bromide leaving groups reduce undesired dimerization (<5% vs. 15% in chloro analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.